molecular formula C21H23N3O4 B601671 达比加群酯杂质 12 CAS No. 1422435-35-5

达比加群酯杂质 12

货号 B601671
CAS 编号: 1422435-35-5
分子量: 381.44
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dabigatran Impurity 12 is a chemical compound with the molecular formula C32H37N7O4 . It is also known as 3-(2-(((4-(N-heptanoylcarbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoic acid . Dabigatran, the parent compound, is an anticoagulant drug used to prevent strokes in patients with atrial fibrillation not caused by heart valve issues .


Synthesis Analysis

The synthesis of Dabigatran and its impurities has been studied . The impurities were monitored by high-performance liquid chromatography, and their structures were determined by mass spectrometry and 1H and 13C NMR . A novel synthon, n-hexyl-4-nitrophenyl carbonate (32), has been used in the synthesis of Dabigatran etexilate mesylate, which substantially eliminates the formation of potential impurities .


Molecular Structure Analysis

The molecular structure of Dabigatran Impurity 12 can be represented by its SMILES notation: O=C(C1=CC=C(N©C(CNC2=CC=C(C(NC(CCCCCC)=O)=N)C=C2)=N3)C3=C1)N(C4=CC=CC=N4)CCC(O)=O .


Chemical Reactions Analysis

The chemical reactions involved in the formation of Dabigatran and its impurities have been studied . The impurities were monitored by high-performance liquid chromatography, and their structures were determined by mass spectrometry and 1H and 13C NMR .

科学研究应用

分析方法开发和验证

  • 梯度 RP-HPLC 杂质测定方法:已开发一种选择性 RP-HPLC 方法,用于分离和测定达比加群酯依替拉酯 (DAB) 的潜在相关杂质,这在药物物质和产品的质量控制中很有用。使用 ESI-MS/MS、1H 和 13C NMR 光谱、质谱和 FT-IR 对两种未知杂质进行了表征 (Nagadeep、Kamaraj 和 Arthanareeswari,2015)
  • 药物稳定性和杂质谱分析的 LC-MS:开发了一种 LC-MS 方法,用于分析达比加群酯依替拉酯并估计其杂质谱,这对于了解其在各种条件下的稳定性谱至关重要。分离、鉴定和表征了 11 种降解产物 (Arous 和 Al-Mardini,2018)

杂质表征和合成

  • 杂质的合成和表征:描述了达比加群酯依替拉酯的两种有效杂质(达比加群酯二聚体和达比加群酯正丙酯)的来源、控制和合成。这些杂质与工艺相关,对于确定药物物质的质量和安全性至关重要 (Reddy 等人,2017)

药物剂型中的杂质分析

  • 达比加群酯依替拉酯的分析方法开发:开发并验证了一种新的 RP-HPLC 方法,用于定量测定药物剂型中的达比加群酯依替拉酯及其杂质,符合 ICH 指南。该方法显示出足够的特异性、精密度、线性度和准确性 (Nawale、Pol、Puranik、Daud 和 Rajkondawar,2018)

方法验证和杂质减少策略

  • 方法验证和杂质减少:探索了减少达比加群酯依替拉酯甲磺酸盐工艺中观察到的潜在杂质的策略。监测杂质,并通过色谱法、质谱法和核磁共振法确定结构。该研究还讨论了杂质形成的潜在原因和最小化策略 (Zheng 等人,2014)

作用机制

Target of Action

Dabigatran Impurity 12, also known as Dabigatran etexilate, primarily targets thrombin , a central protein in the coagulation cascade . Thrombin plays a crucial role in the conversion of fibrinogen to fibrin, which is a key step in blood clot formation .

Mode of Action

Dabigatran etexilate acts as a direct and reversible inhibitor of thrombin . It binds to the active site of the thrombin molecule, preventing thrombin-mediated activation of coagulation factors . This interaction inhibits the conversion of fibrinogen to fibrin, thereby impairing the clotting process and acting as an anticoagulant .

Biochemical Pathways

The action of Dabigatran etexilate affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting thrombin, Dabigatran etexilate prevents the activation of factors V, VIII, XI, and XIII, and the conversion of fibrinogen to fibrin . This results in an overall reduction in blood clot formation .

Pharmacokinetics

Dabigatran etexilate has a predictable pharmacokinetic profile, allowing for a fixed-dose regimen without the need for routine coagulation monitoring . In healthy volunteers, peak plasma concentrations of Dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours , with clearance predominantly occurring via renal excretion of unchanged drug . The pharmacokinetic profile of Dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment .

Result of Action

The primary result of Dabigatran etexilate’s action is the prevention of blood clot formation . By inhibiting thrombin and disrupting the coagulation cascade, Dabigatran etexilate reduces the risk of venous thromboembolic events or stroke in patients with conditions such as atrial fibrillation or those who have undergone hip or knee replacement surgery .

Action Environment

The action of Dabigatran etexilate can be influenced by various environmental factors. For instance, fatty foods can delay the intestinal absorption of Dabigatran, although the bioavailability of the drug is unaffected . Additionally, the drug’s susceptibility to degradation under stress conditions such as hydrolysis, oxidation, and thermal degradation has been observed . These factors can influence the drug’s action, efficacy, and stability.

安全和危害

While specific safety and hazard information for Dabigatran Impurity 12 is not available, general safety measures for handling similar compounds include wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and storing the container tightly closed in a dry, cool, and well-ventilated place .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Dabigatran Impurity 12 involves the conversion of 2-(Methylamino)benzoic acid to 2-(Methylamino)-5-nitrobenzoic acid, followed by reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas.", "Starting Materials": [ "2-(Methylamino)benzoic acid", "Concentrated sulfuric acid", "Concentrated nitric acid", "Sodium nitrite", "Sodium hydroxide", "Palladium on carbon", "Hydrogen gas" ], "Reaction": [ "Step 1: 2-(Methylamino)benzoic acid is dissolved in concentrated sulfuric acid and nitric acid mixture to form a diazonium salt.", "Step 2: The diazonium salt is then treated with sodium nitrite and sodium hydroxide to form 2-(Methylamino)-5-nitrobenzoic acid.", "Step 3: The nitro group in 2-(Methylamino)-5-nitrobenzoic acid is reduced to an amino group using palladium on carbon and hydrogen gas.", "Step 4: The resulting compound is purified using standard techniques such as recrystallization or chromatography." ] }

CAS 编号

1422435-35-5

分子式

C21H23N3O4

分子量

381.44

纯度

> 95%

数量

Milligrams-Grams

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。